molecular formula C8H16ClNO B2708442 rac-(1R,2S,4R,5R)-5-amino-2-methylbicyclo[2.2.1]heptan-2-olhydrochloride CAS No. 2375247-58-6

rac-(1R,2S,4R,5R)-5-amino-2-methylbicyclo[2.2.1]heptan-2-olhydrochloride

Cat. No.: B2708442
CAS No.: 2375247-58-6
M. Wt: 177.67
InChI Key: NLTRGWCRNHCONQ-MCHYRWFDSA-N
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Description

rac-(1R,2S,4R,5R)-5-amino-2-methylbicyclo[221]heptan-2-olhydrochloride is a bicyclic amine compound with a unique structure that includes a bicyclo[221]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S,4R,5R)-5-amino-2-methylbicyclo[2.2.1]heptan-2-olhydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclic precursor, such as norbornene.

    Functional Group Introduction:

    Resolution of Enantiomers: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques.

    Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S,4R,5R)-5-amino-2-methylbicyclo[2.2.1]heptan-2-olhydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

rac-(1R,2S,4R,5R)-5-amino-2-methylbicyclo[2.2.1]heptan-2-olhydrochloride has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: Employed in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Industrial Applications: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(1R,2S,4R,5R)-5-amino-2-methylbicyclo[2.2.1]heptan-2-olhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S,4R,5R)-5-Amino-2-methylbicyclo[2.2.1]heptan-2-ol;hydrochloride: A stereoisomer with different spatial arrangement of atoms.

    Norbornane Derivatives: Compounds with a similar bicyclic structure but different functional groups.

Uniqueness

rac-(1R,2S,4R,5R)-5-amino-2-methylbicyclo[2.2.1]heptan-2-olhydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(1S,2R,4S,5S)-5-amino-2-methylbicyclo[2.2.1]heptan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-8(10)4-5-2-6(8)3-7(5)9;/h5-7,10H,2-4,9H2,1H3;1H/t5-,6-,7-,8+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTRGWCRNHCONQ-MCHYRWFDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC1CC2N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(C[C@@H]2C[C@H]1C[C@@H]2N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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